molecular formula C9H10INOS B14809661 3-Cyclopropoxy-5-iodo-4-(methylthio)pyridine

3-Cyclopropoxy-5-iodo-4-(methylthio)pyridine

Cat. No.: B14809661
M. Wt: 307.15 g/mol
InChI Key: NFNTYPFJYZDQCO-UHFFFAOYSA-N
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Description

3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.

    Thiols: Produced by the reduction of the methylsulfanyl group.

Scientific Research Applications

3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps . In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPOXY-5-IODO-4-(METHYLSULFANYL)PYRIDINE is unique due to the combination of its cyclopropoxy, iodine, and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions in various research fields.

Properties

Molecular Formula

C9H10INOS

Molecular Weight

307.15 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodo-4-methylsulfanylpyridine

InChI

InChI=1S/C9H10INOS/c1-13-9-7(10)4-11-5-8(9)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

NFNTYPFJYZDQCO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1OC2CC2)I

Origin of Product

United States

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